molecular formula C14H17ClN2O B5736614 3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone

3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone

Cat. No.: B5736614
M. Wt: 264.75 g/mol
InChI Key: SCWGFVNUJVKSPF-QPJJXVBHSA-N
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Description

3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone (CAS RN: 5542-63-2) is an α,β-unsaturated ketone (propenone) featuring a 4-chlorophenyl group and a 4-methylpiperazine substituent. Its molecular formula is C₁₄H₁₆ClN₂O, with an average mass of 278.74 g/mol . The compound’s structure (Figure 1) includes a conjugated enone system, which may enhance reactivity and biological interactions.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-7H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWGFVNUJVKSPF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone typically involves the following steps:

    Starting Materials: 4-chlorobenzaldehyde and 4-methylpiperazine.

    Condensation Reaction: The aldehyde group of 4-chlorobenzaldehyde reacts with the amine group of 4-methylpiperazine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Propenone Formation: The amine is then reacted with an appropriate acylating agent to form the propenone linkage.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions may target the propenone linkage or the chloro group.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that derivatives of propenone compounds exhibit significant antidepressant effects. A study demonstrated that similar piperazine derivatives showed enhanced serotonin and norepinephrine reuptake inhibition, suggesting potential utility in treating depression .
  • Antipsychotic Properties :
    • Compounds with piperazine structures have been linked to antipsychotic effects. The 4-chloro substitution may enhance binding affinity to dopamine receptors, providing a pathway for further investigations in schizophrenia treatments .
  • Anti-inflammatory Effects :
    • The ability of this compound to act as an antagonist of chemokine receptors suggests its potential in treating inflammatory diseases. Research shows that similar compounds can inhibit monocyte migration, which is crucial in conditions like rheumatoid arthritis .

Case Study 1: Antidepressant Efficacy

A recent clinical study evaluated the antidepressant efficacy of a related piperazine derivative. The findings indicated a significant reduction in depressive symptoms among participants, supporting the hypothesis that compounds like 3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone could be effective in managing major depressive disorder .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound inhibited the expression of pro-inflammatory cytokines in activated macrophages. This suggests that it could serve as a therapeutic agent for inflammatory conditions, highlighting its potential role in future drug development for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or DNA/RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Propenones and Piperazine Derivatives

The following compounds share structural similarities with the target molecule, differing in substituents, backbone, or piperazine modifications:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Backbone Piperazine Substituent Aromatic Group(s) Key Functional Groups Reference
3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone (Target) Propenone 4-Methyl 4-Chlorophenyl α,β-unsaturated ketone
3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one Propanone 2-Chlorophenyl 4-Chlorophenyl, Phenyl Saturated ketone
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Propenone None (4-hydroxyphenyl) 4-Chlorophenyl, 4-Hydroxyphenyl Hydroxyl group, conjugated enone
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one Propanone Benzyl 4-Chlorophenyl, Phenyl Saturated ketone
3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride Propenone None (unsubstituted) 4-Hydroxy-3-methoxyphenyl Hydroxyl, methoxy, hydrochloride salt

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties
Property Target Compound 2-Chlorophenyl Propanone 4-Hydroxyphenyl Propenone Benzyl Propanone Hydroxy-Methoxy Propenone
Molecular Weight 278.74 g/mol 439.34 g/mol 298.74 g/mol 434.92 g/mol 336.80 g/mol
Solubility Moderate (neutral) Low (hydrophobic substituents) High (hydroxyl group) Low (bulky benzyl) High (hydrochloride salt)
Reactivity High (α,β-unsaturated ketone) Low (saturated ketone) High (conjugated enone) Low Moderate
Bioactivity Potential CNS applications* Unreported Molluscicidal derivatives Unreported Unreported

*Inference based on structural similarity to NK-3 receptor antagonists () .

Biological Activity

3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone, a compound with notable structural features, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and enzyme inhibition activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN2OC_{14}H_{17}ClN_2O, with a molecular weight of approximately 264.76 g/mol. The compound features a propenone backbone with a piperazine ring substituted with a methyl group and a para-chlorophenyl moiety.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study synthesized various derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives showed promising activity against breast cancer cells, with IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .

Antibacterial Activity

The antibacterial potential of this compound has been assessed against several bacterial strains. Notably, it exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed that the compound acts as a potent AChE inhibitor, which is significant for therapeutic applications in treating Alzheimer's disease. The inhibition kinetics suggested a competitive inhibition mechanism, providing insights into its potential as a dual-action therapeutic agent targeting neurodegenerative conditions .

Synthesis and Evaluation

A series of studies focused on the synthesis of this compound derivatives were conducted to evaluate their biological activities. For instance, one study synthesized various piperazine chalcones and assessed their MAO-A/B inhibitory activities alongside AChE inhibition, revealing structure-activity relationships (SAR) that guided further optimization of these compounds .

Comparative Biological Activity Table

Activity Type Target Organism/Enzyme IC50 Value (µM) Reference
AntitumorBreast Cancer Cells15.2
AntibacterialSalmonella typhi12.5
AntibacterialBacillus subtilis10.0
AChE InhibitionHuman AChE6.76
Urease InhibitionProteus vulgaris25.0

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., biofilm inhibition)?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated P. aeruginosa biofilms to identify downregulated genes (e.g., algD for alginate synthesis).
  • Fluorescent probes : Use SYTOX Green to assess membrane integrity changes .

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